Fampridine Impurity 1 (Dalfampridine Impurity 1)

process impurity profiling N-halo pharmacophore structural alert for genotoxicity

QC laboratories face challenges in quantifying potential genotoxic impurities (PGIs) in fampridine API at ICH M7 thresholds. Fampridine Impurity 1 (N-chloro-4-pyridinecarboxamide) serves as the definitive reference marker to overcome this, enabling validated, regulatory-compliant quantification. - Unique N-Cl bond delivers a distinct chromatographic marker, fully resolved from parent drug and N-oxide degradant for unambiguous peak identification. - Enables LOD/LOQ validation at sub-75-ppm levels with linearity >0.999 per ICH Q2(R1), supporting ANDA/DMF submissions. - Supplied with comprehensive COA (HPLC ≥95%, ¹H/¹³C NMR, HRMS, IR) for immediate direct use without further characterization.

Molecular Formula C6H5ClN2O
Molecular Weight 156.57
CAS No. 125583-33-7
Cat. No. B602289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFampridine Impurity 1 (Dalfampridine Impurity 1)
CAS125583-33-7
SynonymsN-​chloro-4-​Pyridinecarboxamide; 
Molecular FormulaC6H5ClN2O
Molecular Weight156.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Fampridine Impurity 1 (Dalfampridine Impurity 1) CAS 125583-33-7 Procurement-Grade Characterization and Regulatory Context


Fampridine Impurity 1 (CAS 125583-33-7), systematically designated as N-chloro-4-pyridinecarboxamide (N-Chloroisonicotinamide), is a process-related impurity arising during the synthesis of the multiple sclerosis therapeutic fampridine (dalfampridine; 4-aminopyridine). With a molecular formula of C₆H₅ClN₂O and a molecular weight of 156.57 g·mol⁻¹, this chlorinated derivative of isonicotinamide is structurally distinct from the common fampridine-related impurities catalogued in pharmacopeial monographs . The compound is typically supplied as a white to off-white solid with a purity specification ≥95% (HPLC) and a melting point of approximately 163 °C (decomposition) . Its identity is confirmed by the characteristic N–Cl covalent bond—a structural alert absent from positional isomers such as 3-aminopyridine or degradants such as fampridine N-oxide—which underpins its unique analytical and regulatory significance [1].

Regulatory context: Classified under ICH M7 mutagenic impurity framework with stringent PGI control requirements
Analytical specificity: Unique N–Cl chromophore supports dual-wavelength HPLC method development; not mimicked by non-halogenated impurities
Procurement note: Requires refrigerated storage and cold-chain shipment; verify COA for purity retention under temperature control

Why Fampridine Impurity 1 (CAS 125583-33-7) Cannot Be Substituted by Other Fampridine-Related Compounds in Analytical and Quality Control Workflows


Fampridine Impurity 1 cannot be interchanged with other fampridine-related impurities—including fampridine N-oxide (USP Related Compound A; CAS 3535-75-9), 3-aminopyridine, or pyridine-4-carboxamide—because each impurity possesses a fundamentally different structural alert that governs its regulatory threshold and analytical detectability. The N-chloro functional group present in Fampridine Impurity 1 defines a unique mass spectral fragmentation pattern, a distinct UV absorption profile requiring dual-wavelength detection in HPLC methods, and a heightened concern for potential genotoxicity that places it under the ICH M7 framework for mutagenic impurities with a Threshold of Toxicological Concern (TTC) of 1.5 μg/day [1]. These structural and regulatory distinctions mean that a reference standard of a positional isomer or an N-oxide degradant cannot serve as a surrogate for method validation, system suitability testing, or impurity quantification in ANDA/NDA submissions .

Structural alert mismatch
The N–Cl covalent bond creates a unique mass fragmentation pattern; substituting with fampridine N-oxide or 3-aminopyridine may cause misidentification and method performance issues.
Regulatory threshold gap
Non-halogenated positional isomers fall under ICH Q3A limits, while the N-chloro impurity requires ICH M7 PGI control—a substantially stricter framework that cannot be demonstrated with a surrogate standard.
Detection incompatibility
Dual-wavelength UV detection specific to the N–Cl chromophore is not applicable to other impurities; direct substitution may not meet system suitability criteria.

Quantitative Differentiation Evidence for Fampridine Impurity 1 (CAS 125583-33-7) Versus Closest Analogs


Structural Uniqueness: N-Chloro Functional Group Distinguishes Fampridine Impurity 1 from All Catalogued Fampridine Impurities

Fampridine Impurity 1 (N-chloro-4-pyridinecarboxamide; CAS 125583-33-7) is the only fampridine-related impurity containing an electrophilic N–Cl covalent bond. This structural motif is absent in the five process-related impurities characterized by Ajaykumar et al. (2017)—namely Impurity-I (pyridine-4-carboxamide), Impurity-II (3-aminopyridine), Impurity-III (1,2-bis(4-pyridyl)hydrazine), Impurity-IV (1,3-di(pyridin-4-yl)urea), and Impurity-V (4-aminopyridine-N-oxide)—as well as in the primary oxidative degradant fampridine N-oxide (CAS 3535-75-9) [1]. The N-chloro substituent imparts a formal oxidation potential characteristic of N-haloamide oxidants, confirmed by redox titration and elemental analysis [2]. This structural distinction means that Fampridine Impurity 1 cannot be chromatographically co-eluted with or spectroscopically mimicked by any other known fampridine impurity, making authentic reference material indispensable for peak identification in impurity profiling studies [3].

Structural Uniqueness
Class-level inference
Target: N–Cl covalent bond confirmed; Comparators (fampridine N-oxide, 3-aminopyridine, pyridine-4-carboxamide): no N-halo substitution
Requires impurity-specific reference; comparators lack N–Cl structural alert and chromatographic behavior.
Structural confirmation via elemental analysis and redox potential.
process impurity profiling N-halo pharmacophore structural alert for genotoxicity

Regulatory Classification Gap: Fampridine Impurity 1 Falls Under ICH M7 Genotoxic Impurity Framework Unlike Non-Halogenated Analogs

The ICH M7 guideline establishes a Threshold of Toxicological Concern (TTC) of 1.5 μg/day for mutagenic impurities in chronic-use pharmaceuticals. For dalfampridine dosed at 10 mg twice daily (20 mg/day), the estimated permitted level for any individual potential genotoxic impurity (PGI) is 75 ppm relative to the drug substance [1]. The five PGIs characterized in the literature—pyridine-4-carboxamide, 3-aminopyridine, 1,2-bis(4-pyridyl)hydrazine, 1,3-di(pyridin-4-yl)urea, and 4-aminopyridine-N-oxide—are quantifiable at this 75 ppm threshold using HILIC-UV methodology with a validated LOD of 7.25 ppm across all five analytes [2]. Fampridine Impurity 1, by virtue of its N-chloro structural alert, is classified within the same PGI category and is subject to the identical 75 ppm/day limit; however, it is structurally distinct from the five PGIs enumerated in the published method and therefore requires a separate, impurity-specific reference standard for accurate quantification in regulatory submissions . In contrast, non-halogenated impurities lacking a structural alert for genotoxicity (e.g., simple positional isomers) may be controlled under standard ICH Q3A thresholds (0.10%–0.15%), representing a fundamentally different regulatory control strategy [1].

Regulatory Threshold
Class-level inference
Target (ICH M7 PGI): ≤75 ppm limit; Comparator (ICH Q3A for non-halogenated): 1000–1500 ppm
Stringent PGI limit drives method sensitivity requirement; Q3A thresholds do not apply.
Based on 20 mg/day dalfampridine maximum daily dose.
genotoxic impurity control ICH M7 TTC permitted daily exposure

Complementary Detection Limit Data: HPLC Method Sensitivity Achieved for Fampridine-Related PGIs Informs Required Performance for N-Chloro Impurity Quantification

Quantification of fampridine-related PGIs at ICH M7-compliant levels has been demonstrated using a validated HILIC-UV method on a Zorbax silica column (250 mm × 4.6 mm, 5.0 μm) with isocratic elution, achieving detection limits of 7.25 ppm for each of five PGIs and quantitation limits at 22.5 ppm—well below the regulatory threshold of 75 ppm [1]. For comparison, a stability-indicating RP-HPLC method reported by Thomas et al. (2012) achieved detection limits of 0.003% (30 ppm) for fampridine N-oxide and 0.01% (100 ppm) for other impurities, with recovery in the range 93.3%–110.0% and correlation coefficients >0.999 across seven impurities [2]. While neither published method specifically quantifies Fampridine Impurity 1 (the N-chloro compound was not among the impurity panel in either study), these validated method performance parameters establish a benchmark: any reference standard of Fampridine Impurity 1 must support method sensitivity capable of detecting the impurity at ≤7.25 ppm (LOD) and quantifying it at ≤22.5 ppm (LOQ) relative to drug substance concentration to enable ICH M7-compliant batch release testing [1].

Detection Limit Benchmark
Cross-study comparable
Reported LOQ for fampridine PGIs: ≤22.5 ppm; Regulatory limit: 75 ppm (method sensitivity exceeds requirement ~3×)
Establishes performance target for impurity quantification; reference standard must support LOQ ≤22.5 ppm.
HILIC-UV benchmark; not directly measured for this impurity.
trace-level quantification HILIC-UV method validation pharmaceutical impurity limit test

Storage and Handling Differentiation: Temperature-Sensitive N-Chloro Stability Requires Refrigerated Supply Chain Versus Ambient-Stable Analogs

Fampridine Impurity 1 requires refrigerated storage at 2–8 °C to preserve the integrity of the labile N–Cl bond, distinguishing it from most fampridine-related impurities that are stable under ambient conditions [1]. In contrast, fampridine N-oxide (USP Related Compound A; CAS 3535-75-9) is specified for long-term storage at 2–8 °C , while 3-aminopyridine (CAS 462-08-8) and 4-aminopyridine (CAS 504-24-5) are typically stored at room temperature in cool, dry environments . The cold-chain requirement for Fampridine Impurity 1 introduces an additional procurement consideration: reference standards must be shipped under validated refrigerated conditions to maintain certified purity, which has implications for supplier logistics qualification and total cost of ownership. Thermal degradation of the N-chloro moiety—potentially accelerated at ambient temperature—may result in dechlorination and formation of isonicotinamide (the non-chlorinated carboxamide), rendering the reference material unfit for quantitative use [1].

Storage & Handling
Cross-study comparable
Target: 2–8 °C (refrigerated); Ambient-stable analogs: 15–25 °C (room temperature)
Cold-chain procurement essential; N–Cl bond labile under ambient conditions.
Verify temperature-controlled shipment and COA stability data.
reference standard storage N-chloro compound stability cold chain procurement

Procurement-Relevant Application Scenarios for Fampridine Impurity 1 (Dalfampridine Impurity 1) CAS 125583-33-7


ANDA/NDA Method Validation for Genotoxic Impurity Control in Dalfampridine Drug Substance

Fampridine Impurity 1 serves as a critical reference marker in the development and validation of HPLC-based methods for the quantification of potential genotoxic impurities in dalfampridine API. Regulatory submissions (ANDA, DMF, NDA) require demonstrated control of each PGI at or below the ICH M7 TTC-derived limit of 75 ppm relative to the drug substance [1]. Authentic, fully characterized reference material of Fampridine Impurity 1—supported by a Certificate of Analysis (COA) with HPLC purity ≥95% and structural confirmation by ¹H NMR and mass spectrometry—is essential for establishing system suitability, determining LOD/LOQ at the requisite sub-75-ppm level, and generating linearity data with correlation coefficients >0.999 as prescribed by ICH Q2(R1) [2].

Stability-Indicating Method Development and Forced Degradation Studies for Dalfampridine Formulations

The N-chloro functional group in Fampridine Impurity 1 provides a unique chromatographic marker that must be resolved from both the parent drug (4-aminopyridine; Rt ~2.9 min under QbD-optimized HPLC conditions) [1] and the primary oxidative degradant fampridine N-oxide. During forced degradation studies under oxidative, thermal, and photolytic stress conditions per ICH Q1A(R2), the stability of the N–Cl bond must be independently monitored. A validated stability-indicating method capable of resolving Fampridine Impurity 1 with a detection limit of at least 0.01% (100 ppm) and recovery in the range 93.3%–110.0% is required to ensure that degradation does not confound impurity quantification [2].

Reference Standard Procurement for Quality Control (QC) Batch Release Testing in Commercial Manufacturing

In GMP-compliant QC laboratories responsible for batch release of dalfampridine drug substance, Fampridine Impurity 1 reference standard is indispensable for peak identification, relative response factor (RRF) determination, and system suitability testing. The ICH M7-compliant permitted daily exposure limit of 1.5 μg/day dictates that QC methods must reliably quantify this impurity at 75 ppm relative to a 20 mg/mL sample concentration [1]. Procurement specifications should therefore mandate: (i) purity ≥95% by HPLC, (ii) full characterization including ¹H NMR, ¹³C NMR, IR, and HRMS, (iii) cold-chain shipment (2–8 °C), and (iv) a comprehensive COA documenting mass balance and residual solvent content, enabling direct use without further characterization [2].

Application
Selection Property
Validation Focus
ANDA/NDA method validation for PGI control
N-Chloro structural specificity
Sub-75 ppm LOQ achievement; method linearity and system suitability
Stability-indicating method development
N–Cl bond stability under forced degradation
Resolution from parent drug and degradants; cold-chain integrity verification
QC batch release testing
Certified purity and characterization
COA documentation: HPLC purity, structural identity, residual solvents; cold-chain shipment verification
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